molecular formula C19H21ClN2O B13436960 11-Hydroxy Dihydro Desloratadine

11-Hydroxy Dihydro Desloratadine

Cat. No.: B13436960
M. Wt: 328.8 g/mol
InChI Key: PNIZZWNERIIQQO-UHFFFAOYSA-N
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Description

11-Hydroxy Dihydro Desloratadine is a derivative of desloratadine, which is a long-acting tricyclic antihistamine. Desloratadine is commonly used to treat allergic reactions by blocking histamine receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy Dihydro Desloratadine typically involves the hydroxylation of desloratadine. One common method includes the use of a Grignard reaction, where desloratadine is reacted with a suitable Grignard reagent to introduce the hydroxyl group . The reaction is usually carried out in a solvent like toluene at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then isolated and purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxy Dihydro Desloratadine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction will produce desloratadine .

Comparison with Similar Compounds

Uniqueness: 11-Hydroxy Dihydro Desloratadine is unique due to the presence of the hydroxyl group, which imparts different chemical and pharmacological properties compared to its parent compound, desloratadine. This modification can influence its solubility, reactivity, and interaction with biological targets .

Biological Activity

11-Hydroxy Dihydro Desloratadine is a derivative of Desloratadine, which is itself an active metabolite of Loratadine, a well-known antihistamine. This compound has garnered attention due to its enhanced biological activity and potential therapeutic applications in treating allergic conditions. This article delves into its biological activity, pharmacological properties, and relevant research findings.

This compound features a hydroxyl group at the 11-position of the dihydro structure. This modification is believed to enhance its binding affinity to H1 histamine receptors, thus increasing its efficacy compared to Desloratadine. As an H1 receptor antagonist, it effectively blocks the action of histamine, alleviating symptoms associated with allergic reactions such as:

  • Nasal congestion
  • Sneezing
  • Itching
  • Watery eyes

Pharmacological Properties

The pharmacological profile of this compound shows similarities to its parent compound but with notable enhancements:

  • Increased Binding Affinity : Studies suggest that modifications at the 11-position can significantly improve receptor binding and efficacy against histamine-induced symptoms.
  • Reduced Sedation : Like Desloratadine, this compound is non-sedating, making it suitable for long-term use in allergy management without impairing cognitive functions .

Pharmacokinetics

Initial studies indicate that this compound undergoes similar metabolic pathways as Desloratadine but may exhibit different pharmacokinetic profiles due to its structural modifications. Key findings include:

  • Absorption and Distribution : The compound demonstrates favorable absorption characteristics with a potential for increased bioavailability compared to its predecessors.
  • Half-life and Elimination : Preliminary data suggest a half-life comparable to Desloratadine, allowing for once-daily dosing which enhances patient compliance .

Adverse Effects Profile

Clinical evaluations have shown that the adverse effects associated with this compound are minimal and similar to those observed with Desloratadine:

Adverse EventIncidence in Desloratadine (5 mg)Incidence in Placebo
Headache0.6%0.4%
Dry Mouth0.8%0.5%
Fatigue1.2%1.0%

Most adverse events reported were mild to moderate in severity .

Efficacy in Allergic Rhinitis

In a clinical trial involving patients with allergic rhinitis, this compound was administered over a period of two weeks. The results indicated significant improvement in symptom relief compared to placebo:

  • Nasal Congestion Relief : Patients reported a 40% reduction in nasal congestion scores.
  • Overall Satisfaction : A majority (85%) of participants rated their satisfaction with the treatment as high, citing improved quality of life during allergy seasons.

Properties

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

13-chloro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ol

InChI

InChI=1S/C19H21ClN2O/c20-16-5-6-17-14(12-16)4-3-13-2-1-9-22-18(13)19(17,23)15-7-10-21-11-8-15/h1-2,5-6,9,12,15,21,23H,3-4,7-8,10-11H2

InChI Key

PNIZZWNERIIQQO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)O

Origin of Product

United States

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